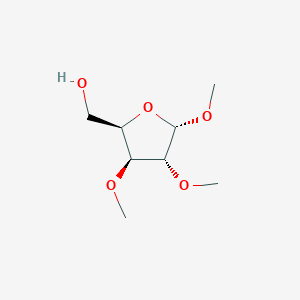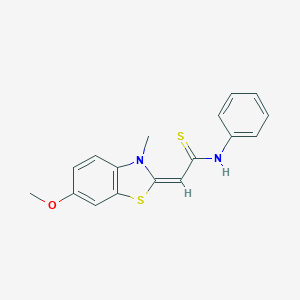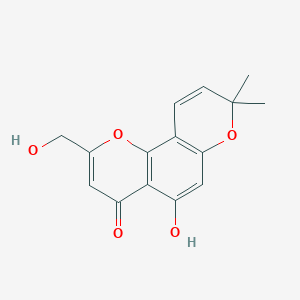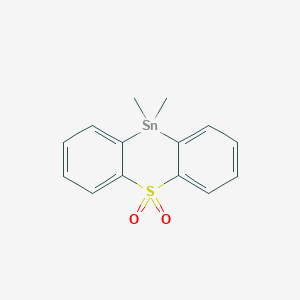
alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is not well understood. However, it is believed that this compound interacts with enzymes involved in glycosylation and carbohydrate metabolism. It is also believed that alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects:
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in glycosylation and carbohydrate metabolism. It has also been found to affect the growth and development of certain cells.
Advantages and Limitations for Lab Experiments
The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages. This compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, one limitation of using alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments is that its mechanism of action is not well understood.
Future Directions
There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. One direction is the study of its mechanism of action. Another direction is the synthesis of analogs of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. These analogs could be used to study the structure-activity relationship of this compound. Additionally, the study of the effects of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- on different cell types could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is a chemical compound that is commonly used in scientific research. This compound is synthesized using various methods and has several biochemical and physiological effects. Its mechanism of action is not well understood, but it is believed to interact with enzymes involved in glycosylation and carbohydrate metabolism. The use of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- in lab experiments has several advantages, but its limitations should be considered. There are several future directions for the study of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-, including the study of its mechanism of action and the synthesis of analogs.
Synthesis Methods
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is synthesized using various methods. One of the most common methods is the reaction of methyl alpha-D-xylofuranoside with iodomethane in the presence of silver oxide. This reaction results in the formation of alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl-. Other methods include the reaction of methyl alpha-D-xylofuranoside with dimethyl sulfate or methyl triflate in the presence of a base.
Scientific Research Applications
Alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is commonly used in scientific research. This compound is used as a substrate for various enzymes, including glycosyltransferases and glycosidases. It is also used as a starting material for the synthesis of various carbohydrates and glycoconjugates. Additionally, alpha-D-Xylofuranoside, methyl 2,3-di-O-methyl- is used in the study of glycosylation and carbohydrate metabolism.
properties
CAS RN |
15821-56-4 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-trimethoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C8H16O5/c1-10-6-5(4-9)13-8(12-3)7(6)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
InChI Key |
FYKMACNFDGQAMI-CWKFCGSDSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@@H]([C@@H]1OC)OC)CO |
SMILES |
COC1C(OC(C1OC)OC)CO |
Canonical SMILES |
COC1C(OC(C1OC)OC)CO |
synonyms |
Methyl 2-O,3-O-dimethyl-α-D-xylofuranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)






